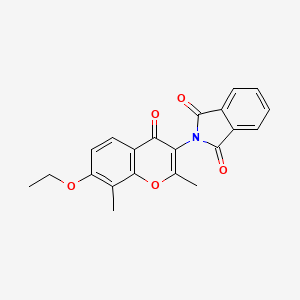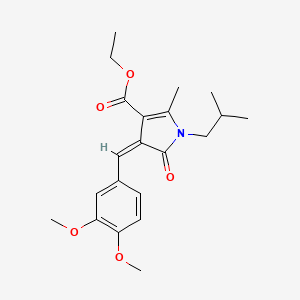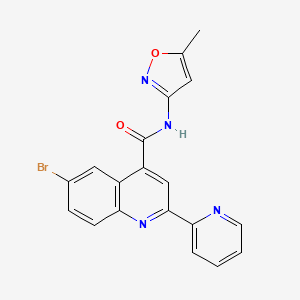
2-(7-ethoxy-2,8-dimethyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-(7-ethoxy-2,8-dimethyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has gained the attention of researchers due to its potential biological applications. This compound is also known as EMD 534085 or EM574, and it belongs to the class of isoindolones.
Mecanismo De Acción
The mechanism of action of 2-(7-ethoxy-2,8-dimethyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that this compound may induce apoptosis in cancer cells by activating the caspase cascade. It may also inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. The anti-inflammatory and antioxidant activities of this compound may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(7-ethoxy-2,8-dimethyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione has been found to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. In addition, this compound has been reported to have anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(7-ethoxy-2,8-dimethyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione in lab experiments include its potential biological activities, such as anticancer, anti-inflammatory, and antioxidant activities. However, the limitations of using this compound in lab experiments include its synthetic nature, which may limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for the research on 2-(7-ethoxy-2,8-dimethyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its anticancer activity and its mechanism of action. Another direction is to explore its potential as an anti-inflammatory and antioxidant agent. In addition, more research is needed to determine its pharmacokinetics and toxicity in vivo. Finally, the development of more efficient and cost-effective synthesis methods for this compound may also be a future direction for research.
Aplicaciones Científicas De Investigación
2-(7-ethoxy-2,8-dimethyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione has been found to have potential biological applications. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. In addition, this compound has been reported to have anti-inflammatory and antioxidant activities.
Propiedades
IUPAC Name |
2-(7-ethoxy-2,8-dimethyl-4-oxochromen-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-4-26-16-10-9-15-18(23)17(12(3)27-19(15)11(16)2)22-20(24)13-7-5-6-8-14(13)21(22)25/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNBTNRVLDMBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)N3C(=O)C4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4641408.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B4641410.png)
![ethyl 4-(5-{[5-imino-7-oxo-2-(2-thienyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4641429.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4641435.png)
![2-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4641443.png)

![2-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-cyclohexyl-3-oxo-1-piperazinecarboxamide](/img/structure/B4641454.png)



![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[1-(3-methoxybenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B4641486.png)

![5-(2-isopropoxybenzylidene)-2-[4-(4-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4641499.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4641503.png)